Oxalyl chloride
Description
Historical Development of its Utility in Synthesis
The journey of oxalyl chloride from a chemical curiosity to an indispensable synthetic tool has been marked by several key discoveries. Its initial preparation and subsequent application have expanded the toolkit of organic chemists significantly over the past century.
The first documented synthesis of this compound was achieved in 1892 by the French chemist Adrien Fauconnier, who prepared it by treating diethyl oxalate (B1200264) with phosphorus pentachloride. wikipedia.orgchemicalbook.com It can also be synthesized by treating oxalic acid with phosphorus pentachloride. wikipedia.orgsciencemadness.org
A pivotal moment in its widespread adoption came in 1920, when Adams and Ulich introduced this compound as a general and effective reagent for the preparation of carboxylic acid chlorides. chemicalbook.comacs.org This established one of its primary and most enduring roles in organic synthesis. The method was noted for its mild conditions and the convenient removal of byproducts. chemicalbook.com
The latter half of the 20th century saw the discovery of one of its most celebrated applications: the Swern oxidation. Building on earlier work on activated DMSO oxidations, the method reported by Kanji Omura and Daniel Swern in the mid-1970s utilized an this compound/DMSO system to create a highly efficient and mild protocol for oxidizing alcohols. jk-sci.comacsgcipr.org This discovery provided a powerful alternative to heavy-metal-based oxidants. acsgcipr.orgadichemistry.com
More recently, research has focused on expanding its utility in novel, sustainable ways. For example, its use in catalytic versions of classical reactions, such as the Appel reaction, demonstrates an ongoing effort to improve atom economy and reduce chemical waste in synthetic processes. acs.orgwikipedia.org
| Year | Scientist(s) | Contribution | Significance |
|---|---|---|---|
| 1892 | Adrien Fauconnier | First reported synthesis of this compound. wikipedia.orgchemicalbook.com | Initial discovery of the compound. |
| 1920 | Adams & Ulich | Introduced its use for the general preparation of carboxylic acid chlorides. chemicalbook.comacs.org | Established a fundamental and widely used application in organic synthesis. |
| 1976-1978 | Omura & Swern | Developed the Swern oxidation using this compound and DMSO. jk-sci.comacsgcipr.org | Provided a mild, selective, and metal-free method for alcohol oxidation. |
| 2010 | Denton et al. | Developed a catalytic version of the Appel reaction using this compound. acs.orgwikipedia.org | Demonstrated a more sustainable approach by enabling catalytic use of phosphine (B1218219) reagents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxalyl dichloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLXHKWHWQRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3058822 | |
| Record name | Ethanedioyl dichloride | |
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Molecular Weight |
126.92 g/mol | |
| Source | PubChem | |
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Physical Description |
Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |
| Record name | Ethanedioyl dichloride | |
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| Record name | Oxalyl chloride | |
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Vapor Pressure |
150.0 [mmHg] | |
| Record name | Oxalyl chloride | |
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CAS No. |
79-37-8 | |
| Record name | Oxalyl chloride | |
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| Record name | Oxalyl chloride | |
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| Record name | OXALYL CHLORIDE | |
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Synthetic Methodologies for Oxalyl Chloride Preparation
Established Laboratory Synthesis Routes
The most conventional and widely cited method for preparing oxalyl chloride in a laboratory setting involves the reaction of anhydrous oxalic acid with phosphorus pentachloride. chemicalbook.comechemi.comchemicalbook.com This reaction was one of the earliest methods developed for producing this compound. wikipedia.org
A critical prerequisite for this synthesis is the use of thoroughly dried oxalic acid, as the presence of water significantly reduces the yield of this compound. chemicalbook.comprepchem.com The anhydrous oxalic acid is typically mixed with pulverized phosphorus pentachloride. The mixture is often cooled initially with an ice-water bath and then allowed to stand at room temperature for an extended period, typically two to three days, until the solid mass liquefies completely. chemicalbook.comprepchem.com Following the reaction, the this compound is separated from the primary byproduct, phosphorus oxychloride, through fractional distillation. chemicalbook.comprepchem.com This purification step is crucial for obtaining a product free from phosphorus-containing impurities. Repeated distillation yields a colorless liquid with a boiling point of 64°C. chemicalbook.com
Detailed parameters for a typical laboratory synthesis are outlined in the table below.
Table 1: Typical Laboratory Synthesis of this compound
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Reactants | Anhydrous Oxalic Acid, Phosphorus Pentachloride | chemicalbook.comechemi.com |
| Reaction Time | 2-3 days at room temperature | chemicalbook.comprepchem.com |
| Purification | Fractional Distillation | chemicalbook.comprepchem.com |
| Approximate Yield | ~50% | chemicalbook.comprepchem.com |
| Byproducts | Phosphorus Oxychloride, Hydrogen Chloride | echemi.com |
Historically, this compound was first synthesized in 1892 by the French chemist Adrien Fauconnier, who treated diethyl oxalate (B1200264) with phosphorus pentachloride. wikipedia.org
Industrial Production Methods and Considerations
On an industrial scale, the synthesis of this compound is driven by factors such as cost-effectiveness, yield, and continuous processing capabilities. Several distinct methods have been developed and patented for commercial production.
One major commercial route involves ethylene (B1197577) carbonate as the starting material. wikipedia.orgtaylorandfrancis.com This process begins with the photochlorination of ethylene carbonate to produce tetrachloroethylene (B127269) carbonate and hydrogen chloride. The tetrachloroethylene carbonate is then decomposed, typically by heating with a catalytic amount of a tertiary amine or an amide, to yield this compound and phosgene. wikipedia.orgprepchem.com The phosgene, a valuable chemical in its own right, is then separated from the this compound. prepchem.comwikipedia.org
The reaction sequence is as follows:
C₂H₄O₂CO + 4 Cl₂ → C₂Cl₄O₂CO + 4 HCl
C₂Cl₄O₂CO → (COCl)₂ + COCl₂
Another significant industrial method is an advancement of the laboratory-scale reaction using phosphorus pentachloride. To improve efficiency and yield, the reaction between oxalic acid and phosphorus pentachloride is conducted in the presence of a catalyst, such as an amino compound like triethylamine (B128534) or 2,4-dimethylpyridine, and a solvent like phosphorus oxychloride. google.comguidechem.com In this process, the this compound formed is continuously distilled off from the reaction mixture, often as an azeotrope with phosphorus oxychloride. google.com This technique can increase the yield to as high as 73% based on oxalic acid. guidechem.com
Other patented industrial methods include:
The chlorination of oxalyl esters, such as dimethyl oxalate, under light irradiation. guidechem.com
A process starting with the reaction of trichloroacetyl chloride and ethylene glycol, followed by photochlorination and a rearrangement reaction. guidechem.com
The catalytic decomposition of bis(trichloromethyl) oxalate, which itself is derived from the chlorination of dimethyl oxalate. google.com This reaction can be catalyzed by substances like pyridine (B92270) or activated charcoal and also co-produces phosgene. google.com
These varied industrial approaches highlight the quest for efficient, high-yield, and economically viable processes for manufacturing this key chemical intermediate. The choice of method often depends on the availability of raw materials, energy costs, and the desired scale of production.
Table 2: Overview of Industrial Synthesis Methods for this compound
| Starting Material(s) | Key Reagents/Catalysts | Primary Products | Source(s) |
|---|---|---|---|
| Ethylene Carbonate | Chlorine (light-initiated), Tertiary Amine/Amide | This compound, Phosgene | wikipedia.orgprepchem.com |
| Oxalic Acid | Phosphorus Pentachloride, Triethylamine, Phosphorus Oxychloride | This compound | google.comguidechem.com |
| Oxalyl Esters (e.g., Dimethyl Oxalate) | Chlorine (light-initiated) | This compound | guidechem.com |
Advanced Applications of Oxalyl Chloride in Organic Synthesis
Conversion of Carboxylic Acids to Acyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, and oxalyl chloride is a premier reagent for this purpose. chemicalbook.comtestbook.com Acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. chemicalbook.comfiveable.mersc.org Compared to other chlorinating agents like thionyl chloride, this compound is often favored for its mildness and selectivity, although it is more expensive. wikipedia.orgwikipedia.org The reaction's key advantage lies in the formation of gaseous byproducts—carbon dioxide, carbon monoxide, and hydrogen chloride—which are easily removed, simplifying the purification of the desired acyl chloride. chemicalbook.comwikipedia.orglibretexts.org
General Principles and Reaction Scope
The reaction of a carboxylic acid with this compound proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgcsbsju.eduorgoreview.com The carboxylic acid acts as a nucleophile, attacking one of the carbonyl carbons of this compound. libretexts.orgcsbsju.edu This initial step leads to the formation of an unstable intermediate that subsequently decomposes, releasing carbon dioxide and carbon monoxide, to yield the acyl chloride. libretexts.orgcsbsju.edu
The scope of this reaction is broad, encompassing a wide variety of carboxylic acids, including aromatic, heteroaromatic, and aliphatic substrates. chemicalbook.comresearchgate.net The mild conditions under which the reaction occurs help to prevent side reactions such as racemization of stereogenic centers or skeletal rearrangements, which can be an issue with more aggressive reagents. chemicalbook.com
Catalysis and Reaction Conditions (e.g., N,N-dimethylformamide)
The conversion of carboxylic acids to acyl chlorides using this compound is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.orgnih.gov The addition of a catalytic amount of DMF can dramatically increase the reaction rate, reducing reaction times from hours to minutes. columbia.edu
The catalytic mechanism involves the initial reaction of this compound with DMF to form the Vilsmeier reagent, an iminium intermediate. wikipedia.orgwikipedia.org This highly reactive species then reacts with the carboxylic acid. The resulting intermediate then undergoes nucleophilic attack by the chloride ion, which is liberated during the formation of the Vilsmeier reagent, to produce the acyl chloride and regenerate the DMF catalyst. wikipedia.orgyoutube.com
The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. commonorganicchemistry.com
Substrate Specificity and Selectivity
This compound is recognized for its high selectivity as a chlorinating agent. wikipedia.orgwikipedia.org It can be used with substrates that are sensitive to stronger acids or bases. chemicalbook.com For instance, it has been successfully employed in the conversion of β-bromoacrylic acid to its corresponding acyl chloride without the undesired exchange of bromine for chlorine, a side reaction observed with other reagents. chemicalbook.com Similarly, β-fluoro- and iodoacrylic acids are cleanly converted to their acyl chlorides. chemicalbook.com The mildness of the reaction conditions also preserves the stereochemical integrity of chiral centers within the carboxylic acid substrate. chemicalbook.com
Oxidation of Alcohols: The Swern Oxidation
The Swern oxidation is a widely utilized method in organic synthesis for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. adichemistry.comwikipedia.orgchemistryhall.com This reaction employs a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent, most commonly this compound, followed by the addition of a hindered organic base like triethylamine (B128534). adichemistry.comwikipedia.org A key advantage of the Swern oxidation is that it avoids the use of toxic heavy metals like chromium and can be performed under very mild conditions, which allows for a broad tolerance of other functional groups. adichemistry.comorganic-chemistry.org Furthermore, primary alcohols are oxidized to aldehydes without further oxidation to carboxylic acids. adichemistry.com
Detailed Mechanistic Pathways of the Swern Oxidation
The mechanism of the Swern oxidation proceeds through several distinct steps:
Activation of DMSO: The reaction is initiated by the reaction of DMSO with this compound at low temperatures (typically -78 to -60 °C). adichemistry.comwikipedia.org This forms a reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, along with the evolution of carbon monoxide and carbon dioxide gases. wikipedia.orgyoutube.com
Formation of the Alkoxysulfonium Salt: The alcohol substrate is then added and reacts with the chloro(dimethyl)sulfonium chloride to form a key intermediate, an alkoxysulfonium salt. adichemistry.comwikipedia.org
Ylide Formation and Elimination: A hindered base, such as triethylamine, is added to deprotonate the alkoxysulfonium salt at the carbon adjacent to the sulfur atom, forming a sulfur ylide. wikipedia.orgyoutube.comchemistrysteps.com This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. adichemistry.comwikipedia.org
Optimization of Reaction Parameters and Scale-Up Considerations
Careful control of reaction parameters is crucial for a successful Swern oxidation.
Key Parameters for Optimization:
Temperature: The reaction is highly exothermic and must be maintained at low temperatures (below -60 °C when using this compound) to prevent side reactions, such as the Pummerer rearrangement, and to ensure high selectivity and yield. adichemistry.comwikipedia.orgnumberanalytics.com
Reagent Stoichiometry: The ratio of DMSO to this compound is important; an excess of either can lead to side reactions. numberanalytics.com Typically, a slight excess of DMSO and the base are used.
Choice of Base: Triethylamine is the most common base, but other hindered bases like diisopropylethylamine (DIPEA) can be advantageous in certain situations to minimize side reactions. numberanalytics.com
Solvent: Dichloromethane (DCM) is a common solvent due to its low boiling point and ability to dissolve a wide range of substrates. numberanalytics.comnrochemistry.com
| Parameter | Typical Condition/Reagent | Rationale/Consideration |
|---|---|---|
| Temperature | -78 to -60 °C | Prevents side reactions and improves selectivity. adichemistry.comnumberanalytics.com |
| Activating Agent | This compound | Commonly used, but alternatives like trifluoroacetic anhydride (B1165640) allow for higher reaction temperatures. adichemistry.comwikipedia.orgnumberanalytics.com |
| Solvent | Dichloromethane (DCM) | Good solubility for many substrates and low boiling point for easy removal. numberanalytics.comnrochemistry.com |
| Base | Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | A hindered base is used to deprotonate the alkoxysulfonium salt. numberanalytics.com |
Scale-Up Considerations:
Scaling up the Swern oxidation presents challenges, primarily due to the need for cryogenic temperatures and the management of its exothermic nature. numberanalytics.comacs.orgacsgcipr.org The evolution of toxic carbon monoxide gas and the production of malodorous dimethyl sulfide also require careful handling in a well-ventilated fume hood. wikipedia.orgacsgcipr.org
Continuous Flow Methodologies in Swern Oxidation
The Swern oxidation, a reliable method for converting primary and secondary alcohols to aldehydes and ketones, traditionally requires cryogenic temperatures (around -60°C) to manage its exothermic nature and minimize side reactions. acsgcipr.org Continuous flow reactors (CFRs) have emerged as a superior alternative to batch synthesis, offering enhanced heat and mass transfer, which allows for better temperature control and safer handling of hazardous reagents. researchgate.netresearchgate.net
In the context of the Swern oxidation, continuous flow methodologies enable the reaction to be performed at significantly higher temperatures than in batch processes. For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using dimethyl sulfoxide (DMSO) activated by this compound can be successfully carried out in a continuous flow microreactor system at temperatures ranging from 5–19°C, a stark contrast to the -70°C required for batch reactions. researchgate.nettubitak.gov.tr This shift in temperature is possible due to the small reactor volume and short residence times, which are often in the millisecond range. researchgate.nettubitak.gov.tr
Research has demonstrated that optimizing parameters in a continuous flow setup can lead to high yields and selectivity. In one study, the oxidation of benzyl alcohol achieved an 84.7% yield and 98.5% selectivity. researchgate.nettubitak.gov.tr The optimized conditions involved using this compound as the activating agent with a specific molar ratio of DMSO, this compound, and benzyl alcohol (4:2:1). researchgate.nettubitak.gov.tr The ability to perform these reactions at or near room temperature significantly reduces the energy consumption and complexity associated with cryogenic cooling. allfordrugs.com
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Temperature | -70°C to -60°C acsgcipr.orgresearchgate.net | 5°C to 19°C researchgate.nettubitak.gov.tr |
| Reaction Time | Several hours researchgate.net | Milliseconds to seconds researchgate.netresearchgate.net |
| Safety | Risk of uncontrolled exotherm acsgcipr.org | Enhanced temperature control, safer handling researchgate.netresearchgate.net |
| Yield (Benzaldehyde) | <2% above -30°C researchgate.net | 84.7% at 15°C researchgate.nettubitak.gov.tr |
Formation of Esters and Amides
This compound is instrumental in the synthesis of esters and amides, primarily through the in-situ generation of highly reactive acyl chloride intermediates. anshulchemicals.com
Direct Synthesis from Carboxylic Acids and Amines/Alcohols
While direct reaction of carboxylic acids with amines is often complicated by a competing acid-base reaction that forms an unreactive carboxylate salt, this compound provides a pathway to circumvent this issue. chemistrysteps.comfishersci.it By activating the carboxylic acid, this compound facilitates the formation of esters and amides under milder conditions. wikipedia.org However, the most common and efficient method involves the formation of an acyl chloride as a distinct step.
Utilization of Acyl Chloride Intermediates
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, and this compound is a preferred reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net The resulting acyl chlorides are significantly more reactive than the parent carboxylic acids and readily react with nucleophiles like alcohols and amines to form esters and amides, respectively. anshulchemicals.compressbooks.pubsavemyexams.comsavemyexams.com This two-step process—formation of the acyl chloride followed by nucleophilic attack—is a highly effective strategy for synthesizing these important functional groups. fishersci.itpressbooks.pub The reactions are typically rapid and can be performed at room temperature. fishersci.it
Novel Coupling Reagent Systems (e.g., Triphenylphosphine (B44618) oxide/Oxalyl chloride)
Recent advancements have introduced novel coupling systems that enhance the efficiency and scope of ester and amide synthesis. One such system employs a catalytic amount of triphenylphosphine oxide (Ph₃PO) in conjunction with a stoichiometric amount of this compound. organic-chemistry.orgacs.orgresearchgate.net This combination generates a highly reactive phosphonium (B103445) intermediate, Ph₃PCl₂, in situ. organic-chemistry.orgacs.org This intermediate activates the carboxylic acid, enabling the rapid and efficient synthesis of dipeptides, amides, and esters, even with sterically hindered carboxylic acids and weakly nucleophilic amines or alcohols. organic-chemistry.orgacs.orgchemrxiv.org
A significant advantage of this method is the short reaction time—often less than 10 minutes—and the mild conditions, which help to prevent racemization of chiral carboxylic acids. organic-chemistry.orgacs.orgchemrxiv.org Studies have reported high yields, typically between 67% and 90%, for a broad range of substrates. organic-chemistry.orgacs.org The catalytic use of Ph₃PO also improves the atom economy of the reaction compared to methods that use stoichiometric amounts of coupling reagents. chemrxiv.org
| Reagent System | Key Features | Yields | Reaction Time |
| This compound | Forms acyl chloride intermediate anshulchemicals.com | Good to excellent | Varies, often rapid |
| Ph₃PO / this compound | Catalytic, forms Ph₃PCl₂ intermediate, mild conditions, prevents racemization organic-chemistry.orgacs.orgchemrxiv.org | 67-90% organic-chemistry.orgacs.org | < 10 minutes organic-chemistry.orgchemrxiv.org |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds. mychemblog.comtcichemicals.com
Generation of Vilsmeier Reagent
The key to this reaction is the Vilsmeier reagent, an N,N-dimethylchloroiminium ion, which is generated in situ. mychemblog.comtcichemicals.com This electrophilic species is typically formed by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride. mychemblog.com While phosphorus oxychloride (POCl₃) is frequently used, this compound is also an effective reagent for this purpose. mychemblog.comtcichemicals.comijsr.net
When this compound reacts with DMF, it cleanly and quantitatively generates the Vilsmeier reagent. sciencemadness.org The byproducts of this specific reaction are gaseous carbon dioxide (CO₂) and carbon monoxide (CO), which simplifies the reaction workup. sciencemadness.org The generated Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic substrate, leading to the formation of an aryl aldehyde after aqueous workup. mychemblog.comtcichemicals.com
Formylation of Aromatic Compounds
The formylation of aromatic compounds, a fundamental transformation in organic synthesis, can be effectively achieved using this compound, primarily through its role in generating the Vilsmeier reagent. The Vilsmeier-Haack reaction is a widely recognized method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. tcichemicals.commychemblog.com The active formylating agent, an N,N-disubstituted chloroiminium ion known as the Vilsmeier reagent, is generated in situ from the reaction of a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), with an acid chloride. tcichemicals.commychemblog.com While phosphoryl chloride (POCl₃) is commonly used, this compound serves as an effective alternative for generating this active ion. tcichemicals.commychemblog.com The subsequent reaction with an aromatic compound yields an iminium ion, which upon aqueous workup, hydrolyzes to the corresponding aromatic aldehyde. tcichemicals.commychemblog.com This reaction is most efficient with electron-rich aromatic substrates, with formylation typically occurring at the para position or the most electron-rich site. tcichemicals.com
A notable application of this chemistry is the chemoselective O-formylation of phenolic substrates. Researchers have developed an efficient protocol using a combination of N,N-dimethylformamide (DMF) and this compound in dichloromethane (DCM) at ambient temperature. researchgate.net This method demonstrates high chemoselectivity for the formylation of aromatic hydroxyl groups over aliphatic hydroxyl, aromatic amine, or thiol groups. researchgate.net Theoretical studies based on Density Functional Theory (DFT) have been employed to explain this observed selectivity. researchgate.net
The general mechanism for the formation of the Vilsmeier reagent using this compound and DMF involves the nucleophilic attack of the formamide oxygen on one of the carbonyl carbons of this compound. This is followed by the collapse of the tetrahedral intermediate, leading to the elimination of chloride, carbon dioxide, and carbon monoxide, ultimately forming the electrophilic Vilsmeier reagent.
Carbonylation Reactions
This compound has emerged as a versatile and practical source of carbon monoxide (CO) for a variety of carbonylation reactions. Its ability to generate CO in situ under mild conditions circumvents the need to handle toxic, gaseous carbon monoxide, thereby enhancing laboratory safety and convenience.
Reductive Carbonylation Employing this compound as a Carbonyl Source
Recent advancements have established this compound as an effective CO surrogate in nickel-catalyzed reductive carbonylation reactions. rsc.orgacs.org In 2023, a method was reported for the nickel-catalyzed reductive carbonylation of aryl and alkyl iodides to synthesize unsymmetrical ketones. rsc.orgthieme-connect.com This process uses this compound as the carbonyl source, NiCl₂·dme as the catalyst, bipyridine as the ligand, and zinc as the reductant. rsc.org A key finding from mechanistic investigations is that the slow, in situ release of CO results from the reaction between zinc and this compound. thieme-connect.com This controlled generation of CO is crucial for the reaction's efficiency.
The proposed catalytic cycle begins with the reduction of the Ni(II) precursor to a Ni(I) species by zinc. rsc.orgacs.org This Ni(I) species coordinates with the CO generated from the this compound/zinc reaction. Oxidative addition of the aryl iodide to the nickel center forms a Ni(III) intermediate, which is then reduced by zinc. rsc.orgacs.org Subsequent steps involve further reduction, CO insertion, and radical activation of the alkyl halide to form a Ni(III) alkyl acyl intermediate, which ultimately leads to the desired ketone product. acs.org This protocol is distinguished by its high chemoselectivity, achieving good to excellent yields with a 1:1:1 molar ratio of aryl iodide, alkyl iodide, and this compound, and demonstrates broad functional group tolerance. acs.orgthieme-connect.com
Palladium-Catalyzed Carbonylation Processes
This compound serves as an efficient precursor for carbon monoxide in various palladium-catalyzed carbonylation reactions. researchgate.netacs.org A protocol involving the zinc-mediated reduction of this compound has been developed to generate a stoichiometric amount of CO. acs.orgorganic-chemistry.org This in situ generated CO can then be used in palladium-catalyzed processes such as alkoxycarbonylation, aminocarbonylation, hydroxycarbonylation, and hydrogencarbonylation. researchgate.netacs.org These reactions provide access to industrially significant molecules like esters, amides, carboxylic acids, and aldehydes in good to excellent yields under mild conditions. researchgate.netacs.org The use of this compound as a CO surrogate avoids the handling of hazardous CO gas and can be applied in dual-chamber reaction vessels where the CO is generated ex situ and then introduced to the reaction mixture. researchgate.net
This methodology has been successfully applied to the synthesis of various amides and esters from the corresponding aryl halides. acs.orgorganic-chemistry.org The palladium catalyst, often in conjunction with a ligand, facilitates the coupling of the aryl group, carbon monoxide, and a nucleophile (an alcohol for esters or an amine for amides).
Photocatalyzed Alkoxycarbonylation of Alkenes
A novel strategy for the synthesis of aliphatic esters from olefins involves a photocatalyzed alkoxycarbonylation reaction where this compound is a key reagent. researchgate.netnih.govresearcher.life In this process, alkyloxalyl chlorides are generated in situ from the reaction of an alcohol with this compound. researchgate.netnih.gov Under photoredox catalysis, these alkyloxalyl chlorides serve as precursors to alkoxycarbonyl radicals. researchgate.netnih.gov
The reaction is typically performed using a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with blue LEDs, initiates the radical process. researchgate.net This transformation is compatible with a wide range of electron-rich and electron-deficient olefins, yielding the corresponding β-chloro esters in good yields. researchgate.netnih.govthieme-connect.com The method also allows for the synthesis of more complex structures, such as oxindole-3-acetates and furoindolines. researchgate.netnih.gov The utility of this approach has been demonstrated in the formal synthesis of natural products like (±)-physovenine. researchgate.net
| Reaction Parameters for Photocatalyzed Alkoxycarbonylation | |
| Substrates | Activated and unactivated alkenes |
| Reagents | Alcohol, this compound, 2,6-Lutidine |
| Photocatalyst | Ru(bpy)₃Cl₂ (2 mol%) |
| Solvent | Dry MeCN |
| Temperature | 60 °C |
| Irradiation | Blue LEDs |
| Products | β-chloro esters, oxindole-3-acetates, furoindolines |
Ring Closure and Ring Opening Reactions
This compound is a valuable reagent in the construction of cyclic molecules, participating in reactions that lead to both the formation and cleavage of ring structures.
Synthesis of Cyclic Structures (e.g., Five- to Octa-Membered Rings)
This compound plays a significant role in the synthesis of cyclic compounds, particularly in the formation of five- to eight-membered rings. dergipark.org.tr Its utility often stems from its ability to readily convert carboxylic acids into highly reactive acid chlorides, which can then undergo intramolecular cyclization reactions, such as the Friedel-Crafts acylation. chemeurope.comresearchgate.net
For instance, the synthesis of a cyclic ketone fused to a thiophene (B33073) ring was attempted via a Friedel-Crafts reaction. The procedure involved the initial conversion of (E)-2,3-di(thiophen-2-yl)acrylic acid into its corresponding acid chloride using this compound in anhydrous DCM with a catalytic amount of DMF. researchgate.net The subsequent intramolecular cyclization, promoted by a Lewis acid like AlCl₃, was designed to form a five-membered ring. researchgate.net
In another example, the reaction of a phenol (B47542) with this compound and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) yields a phenoxythis compound intermediate. uio.no This intermediate can then undergo a ring closure reaction with aluminum chloride to afford a 2,3-dioxo-benzofuran, a five-membered heterocyclic ring system. uio.no Research has also highlighted the importance of this compound in synthesizing five-, six-, seven-, and octa-ring structures that contain a 1,2-dicarbonyl moiety, a structural feature present in various natural products. dergipark.org.tr Furthermore, strategies for synthesizing eight-membered carbocycles have been developed that involve a cascade of pericyclic reactions, where precursors are synthesized through multi-step sequences that can involve the use of this compound to create reactive intermediates for subsequent transformations. nih.gov
Ring Cleavage of Epoxides
This compound is employed in the ring cleavage of epoxides, a class of cyclic ethers containing a three-membered ring. researchgate.netchemicalbook.comdntb.gov.ua The high ring strain of epoxides makes them susceptible to ring-opening reactions by various reagents, including those derived from this compound. uwindsor.camasterorganicchemistry.com While direct reactions of this compound with epoxides can be complex, its use in conjunction with other reagents facilitates controlled ring-opening, leading to the formation of valuable functionalized molecules. For instance, the Swern oxidation conditions, which utilize this compound and dimethyl sulfoxide (DMSO), can be adapted for reactions involving epoxides, leading to products beyond simple diols. uwindsor.cavalpo.edu The specific products formed depend on the reaction conditions and the structure of the epoxide. uwindsor.ca
Halogenation and Formylation Reactions
This compound is a key reagent in various halogenation and formylation reactions. researchgate.netchemicalbook.com It can convert carboxylic acids to acyl chlorides, which are highly reactive intermediates for further transformations. chemicalbook.comwikipedia.org This conversion is often milder and more selective than using reagents like thionyl chloride. chemicalbook.com
In formylation reactions, this compound is used to generate the Vilsmeier reagent when reacted with N,N-dimethylformamide (DMF). anshulchemicals.com This reagent is then used to introduce a formyl group (-CHO) onto aromatic compounds, a crucial step in the synthesis of many aldehydes. anshulchemicals.com For example, 1-vinylpyrroles can be efficiently formylated using the DMF/oxalyl chloride system to produce 1-vinylpyrrole-2-carbaldehydes. organic-chemistry.org
Dehydration and Decarboxylation Reactions
This compound is an effective reagent for dehydration and decarboxylation reactions in organic synthesis. researchgate.netchemicalbook.comdntb.gov.ua It can be used for the dehydration of amides to nitriles. researchgate.net A notable method involves using this compound with a catalytic amount of DMSO and triethylamine to convert primary amides and aldoximes into nitriles in high yields. organic-chemistry.org This reaction is applicable to a wide range of substrates, including aromatic, heteroaromatic, and aliphatic compounds. organic-chemistry.org
Furthermore, this compound can facilitate the cyclodehydration of dicarboxylic acids to form cyclic anhydrides. researchgate.net This method has proven effective for a variety of substrates, offering good to excellent yields without the need for extensive purification. researchgate.net
Generation of Ancillary Chlorinating Agents (e.g., Phosphorus Oxychloride)
This compound can be utilized to generate other important chlorinating agents in situ, such as phosphorus oxychloride (POCl₃). anshulchemicals.com Phosphorus oxychloride is a versatile reagent in its own right, used in various chlorination and dehydration reactions. nih.govwikipedia.org The in situ generation of POCl₃ from the reaction of phosphorus pentachloride with oxalic acid is a known process, and this compound can be involved in related transformations. wikipedia.orggoogle.com This indirect application of this compound expands its utility in syntheses where phosphorus oxychloride is the desired reagent.
Preparation of Acid Anhydrides
This compound is a valuable reagent for the synthesis of carboxylic acid anhydrides from their corresponding carboxylic acids. anshulchemicals.comnih.gov The reaction typically involves the conversion of the carboxylic acid to a more reactive intermediate, which then reacts with another molecule of the carboxylic acid or its salt to form the anhydride. nih.govacs.org By adjusting the molar ratio of this compound to the carboxylic acid, the formation of the anhydride can be favored over the acyl chloride. chemicalbook.com A highly efficient method for synthesizing symmetric carboxylic anhydrides and cyclic anhydrides utilizes this compound in combination with triphenylphosphine oxide as a catalyst, proceeding under mild and neutral conditions with high yields. nih.govacs.org
Friedel-Crafts Acylation: Addition of Carboxylic Acid Groups to Arenes
This compound plays a significant role in Friedel-Crafts acylation reactions, a fundamental method for attaching acyl groups to aromatic rings. wikipedia.orgorganic-chemistry.org In a typical procedure, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield an acyl chloride. wikipedia.org This intermediate can then be hydrolyzed to produce the corresponding carboxylic acid, effectively adding a carboxylic acid group to the arene. wikipedia.org This two-step process provides a general method for the synthesis of aryl carboxylic acids. chemicalbook.com Friedel-Crafts reactions using this compound can also be employed to produce both symmetrical and unsymmetrical diaryl ketones in good yields by reacting with two equivalents of arenes. organic-chemistry.org
Mild Deprotection Strategies (e.g., N-tert-Butyloxycarbonyl Group Removal)
A significant recent application of this compound is in the mild and selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) protecting group. rsc.orguky.edunih.govresearchgate.net The N-Boc group is widely used to protect amines in multi-step organic synthesis. A method utilizing this compound in methanol (B129727) allows for the removal of the N-Boc group from a diverse range of aliphatic, aromatic, and heterocyclic substrates under room temperature conditions. rsc.orguky.edunih.gov This procedure is notable for its mildness and can achieve high yields, making it a valuable tool in the synthesis of complex and medicinally active compounds. rsc.orguky.eduresearchgate.net The proposed mechanism for this deprotection involves the electrophilic character of this compound. rsc.orgnih.gov
Formation of Chloroiminium Salts and Their Synthetic Utility
This compound readily reacts with amides and lactams to generate chloroiminium salts. chemicalbook.comguidechem.com These salts are versatile synthetic intermediates. The reaction involves an initial electrophilic attack by this compound on the amide oxygen, followed by a nucleophilic attack by the in-situ formed chloride ion, leading to the formation of the chloroiminium ion with the release of carbon dioxide and carbon monoxide. researchgate.net
An efficient method for the synthesis of thioamides and thiolactams relies on the in-situ formation of chloroiminium salts from amides or lactams using this compound. chemicalbook.comguidechem.comchempedia.info These intermediates are then treated with a sulfur source, such as tetrathiomolybdate (B108656) or thiourea, to yield the corresponding thioamides and thiolactams. chempedia.inforesearchgate.net This methodology has been shown to be effective for a variety of secondary and tertiary amides and lactams. researchgate.net
Chloroiminium salts derived from the reaction of this compound with certain substrates serve as valuable precursors for high-energy synthetic intermediates like azomethine ylides. chemicalbook.comguidechem.com Azomethine ylides are nitrogen-based 1,3-dipoles used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles such as pyrrolidines and pyrrolines. wikipedia.orgnih.gov For instance, the treatment of β-acylamino carboxylic esters with this compound, followed by deprotonation, affords azomethine ylides. researchgate.net These reactive intermediates can be trapped with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce pyrrole (B145914) derivatives. researchgate.netresearchgate.net
Synthesis of Specialized Heterocyclic Compounds (e.g., Oxalohydrazide and Parabanic Acid Derivatives)
This compound is a key reagent in the synthesis of various specialized heterocyclic compounds. dergipark.org.trdergipark.org.tr Its ability to act as a dielectrophile facilitates ring-closure reactions to form five, six, seven, and eight-membered ring systems containing 1,2-dicarbonyl units. dergipark.org.tr
Recent research has demonstrated the synthesis of novel oxalohydrazide and parabanic acid derivatives through the reaction of this compound with cyanoacetyl hydrazide and N,N'-diarylcarbazone, respectively. dergipark.org.tr The structures of the resulting compounds were confirmed using spectroscopic methods. dergipark.org.tr Similarly, N,N'-disubstituted parabanic acid and thioparabanic acid derivatives can be synthesized from the reaction of the corresponding ureas and thioureas with this compound. nih.gov These parabanic acid derivatives can then be used in three-component reactions to create complex spiroiminolactone structures. nih.gov The synthesis of substituted parabanic acids from ureas and this compound has been a known method for over a century. mdpi.com
Applications in Complex Molecule and Natural Product Synthesis
The reactivity of this compound has been harnessed for the synthesis of unique carbon oxides and for the chemical modification of biologically active natural products.
This compound was instrumental in the first reported synthesis of dioxane tetraketone (C₄O₆), an oxide of carbon. wikipedia.orgguidechem.comcymitquimica.com This synthesis was achieved by reacting this compound with a suspension of silver oxalate (B1200264) in diethyl ether at low temperatures. wikipedia.orgacs.org The resulting dioxane tetraketone is a white solid that is stable in ether solution at -30 °C but decomposes to a mixture of carbon monoxide and carbon dioxide upon warming to 0 °C. wikipedia.orgacs.org
Table 1: Synthesis of Dioxane Tetraketone
| Reactants | Solvent | Temperature | Product |
|---|---|---|---|
| This compound, Silver oxalate | Diethyl ether | -15 °C | Dioxane tetraketone |
Data sourced from multiple studies. wikipedia.orgacs.org
This compound is utilized in the derivatization of complex, biologically active natural products to enhance their properties. For example, in the modification of maslinic acid, a pentacyclic triterpene, an acetylated derivative is first reacted with this compound to form an acid chloride. nih.govresearchgate.net This intermediate is then reacted with piperazine (B1678402) to furnish an amide, which can be further functionalized. nih.govresearchgate.net This derivatization has been shown to significantly increase the cytotoxic activity of maslinic acid against tumor cell lines. nih.govresearchgate.net
Similarly, this compound has been employed in the derivatization of dehydroabietic acid, a diterpene resin acid. While thionyl chloride is more commonly mentioned for creating the acid chloride intermediate for further reactions, the principle of using a chlorinating agent like this compound is a standard synthetic strategy. mdpi.com The synthesis of dehydroabietic acid derivatives often involves the initial conversion of the carboxylic acid to a more reactive species to facilitate amide or ester formation. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chloroiminium Salts |
| Thioamides |
| Thiolactams |
| Azomethine Ylides |
| Oxalohydrazide |
| Parabanic Acid |
| Dioxane Tetraketone |
| Maslinic Acid |
| Dehydroabietic Acid |
| Carbon dioxide |
| Carbon monoxide |
| Tetrathiomolybdate |
| Thiourea |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Pyrrole |
| Cyanoacetyl hydrazide |
| N,N'-diarylcarbazone |
| Spiroiminolactones |
| Silver oxalate |
| Piperazine |
| Thionyl chloride |
| β-acylamino carboxylic esters |
| N,N'-disubstituted urea |
| N,N'-disubstituted thiourea |
Preparation of Phenazine-1-carboxylic Acid Conjugates
This compound is a key reagent in the synthesis of various phenazine-1-carboxylic acid (PCA) conjugates, which are explored for their potential fungicidal and phloem mobility properties. The general strategy involves the conversion of PCA into its more reactive acyl chloride derivative, phenazine-1-carbonyl chloride, which is then reacted with a range of nucleophiles to form amide or ester linkages.
The initial step is the treatment of phenazine-1-carboxylic acid with this compound. mdpi.comd-nb.info This reaction is typically performed in a dry, aprotic solvent such as dichloromethane (CH2Cl2), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comnih.gov The mixture is heated to reflux for several hours to ensure complete conversion. mdpi.comd-nb.info The resulting phenazine-1-carbonyl chloride is a reactive intermediate that is usually not isolated but used directly in the subsequent step. d-nb.infonih.gov
This intermediate is then coupled with various molecules, such as amino acid esters, hydroxybenzoic acid esters, or amines, to produce the target conjugates. mdpi.comd-nb.inforesearchgate.net For instance, in the synthesis of PCA-amino acid conjugates, the phenazine-1-carbonyl chloride is reacted with an amino acid ester in the presence of a base like triethylamine to facilitate the amide bond formation. mdpi.com Similarly, ester conjugates are formed by reacting the acyl chloride with hydroxybenzoic acid derivatives. d-nb.info This methodology has been successfully applied to create diverse libraries of PCA conjugates, including those with amino acids, hydroxybenzoic acids, and diamide (B1670390) functionalities, for biological screening. mdpi.comd-nb.inforesearchgate.net The fungicidal activities of these synthesized conjugates have been evaluated against various phytopathogenic fungi. mdpi.comnih.gov
Table 1: Synthesis of Phenazine-1-carbonyl Chloride Intermediate
| Reactant | Reagent | Solvent / Catalyst | Conditions | Product | Source(s) |
|---|---|---|---|---|---|
| Phenazine-1-carboxylic acid | This compound (1.5 equiv) | Dichloromethane / DMF | Reflux, 12 h | Phenazine-1-carbonyl chloride | mdpi.com |
| Phenazine-1-carboxylic acid | This compound (1.5 equiv) | Dichloromethane / DMF | Reflux, 12 h | Phenazine-1-carbonyl chloride | d-nb.infonih.gov |
Synthesis of Novel Tetranorlabdane Compounds
This compound is also utilized in the synthesis of novel compounds derived from the tetranorlabdane skeleton, a class of diterpenoids. Its role is to activate carboxylic acid functionalities present in tetranorlabdane precursors, enabling their coupling with other molecules to create new hybrid structures.
In one example, starting from (+)-sclareolide, tetranorlabdane carboxylic acids such as Δ8,13-bicyclohomofarnesoic acid were synthesized. researchgate.net These acids were subsequently treated with this compound in an anhydrous solvent like benzene. This reaction converts the carboxylic acid group into a highly reactive acyl chloride intermediate. researchgate.net The activation step is crucial for the subsequent coupling reaction.
The in situ generated acyl chloride is then reacted with a nucleophile, such as phenothiazine, in the presence of a base like triethylamine. researchgate.net This coupling reaction yields novel terpeno-phenothiazine hybrid compounds. researchgate.net The structures of these new complex molecules are confirmed using various spectroscopic methods. researchgate.net This synthetic strategy highlights the importance of this compound in bridging natural product chemistry with the synthesis of novel hybrid molecules that may possess unique biological activities.
Table 2: Synthesis of Tetranorlabdane Acyl Chlorides
| Starting Material (Acid) | Reagent | Solvent | Conditions | Intermediate Product | Source(s) |
|---|---|---|---|---|---|
| Δ8,13-Bicyclohomofarnesoic acid | This compound | Anhydrous Benzene | Room temp, 1h; then reflux, 1h | Δ8,13-Bicyclohomofarnesoic acyl chloride | researchgate.net |
| 11-Homodrim-6(8)-dien-12-oic acid | This compound | Anhydrous Benzene | Room temp, 1h; then reflux, 1h | 11-Homodrim-6(8)-dien-12-oic acyl chloride | researchgate.net |
Mechanistic Investigations of Oxalyl Chloride Reactions
Elucidation of Specific Reaction Pathways
The reactivity of oxalyl chloride has been the subject of detailed mechanistic studies, revealing the pathways through which it facilitates a variety of organic transformations. These investigations clarify the step-by-step processes in key reactions such as the conversion of carboxylic acids to acyl chlorides, the Swern oxidation of alcohols, and Friedel-Crafts acylations.
In the conversion of a carboxylic acid to an acyl chloride, the reaction pathway commences with the activation of the carboxylic acid by this compound. pearson.com The oxygen atom of the carboxylic acid's hydroxyl group performs a nucleophilic attack on one of the carbonyl carbons of this compound. pearson.com This initial step leads to the formation of a reactive mixed anhydride (B1165640) intermediate. pearson.com Following this, a chloride ion, released from the this compound molecule, acts as a nucleophile, attacking the carbonyl carbon of the original acid portion of the mixed anhydride. pearson.com This results in a tetrahedral intermediate that subsequently collapses. pearson.com The collapse expels a leaving group which then fragments into the stable gaseous products carbon dioxide (CO₂) and carbon monoxide (CO), along with another chloride ion, yielding the final acyl chloride product. pearson.com This pathway is advantageous as the byproducts are gases, which are easily removed from the reaction mixture. chemicalbook.com
The Swern oxidation provides a pathway for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgwikipedia.org The mechanism is initiated by the reaction of dimethyl sulfoxide (B87167) (DMSO) with this compound at low temperatures. wikipedia.org This generates a key intermediate, chloro(dimethyl)sulfonium chloride, after the decomposition of an initial adduct and the release of CO₂ and CO. wikipedia.org The alcohol substrate is then added and reacts with the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride to form an alkoxysulfonium ion. wikipedia.org In the final step, a hindered non-nucleophilic base, such as triethylamine (B128534), is added. wikipedia.org The base deprotonates the carbon adjacent to the oxygen-bearing carbon, leading to the formation of a sulfur ylide. wikipedia.org This ylide intermediate then undergoes fragmentation via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. wikipedia.org
In Friedel-Crafts acylations, this compound reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to produce an acyl chloride. wikipedia.org This resulting acyl chloride can then be hydrolyzed to form the corresponding carboxylic acid. wikipedia.org this compound also participates in cyclocondensation reactions with 1,2-diols. The specific pathway and resulting product distribution between cyclic oxalates and cyclic carbonates are highly dependent on the stereochemistry and conformational rigidity of the diol substrate. nih.govscispace.com For certain cyclic diols, the reaction is believed to proceed through boat-like transition states during the cyclization of an intermediate half-ester. nih.govscispace.com
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms involving this compound relies heavily on the identification and characterization of transient species, including reaction intermediates and transition states.
A central intermediate in the Swern oxidation is chloro(dimethyl)sulfonium chloride . wikipedia.org It is formed in situ from the reaction of DMSO and this compound. organic-chemistry.orgwikipedia.org This highly electrophilic species is crucial for activating the alcohol. Upon reaction with the alcohol, it is converted into another key intermediate, the alkoxysulfonium ion . wikipedia.org Deprotonation of this ion by a base leads to a sulfur ylide , which is the species that ultimately decomposes through a five-membered ring transition state to furnish the oxidized product. wikipedia.org
In the conversion of carboxylic acids to acyl chlorides, a reactive mixed anhydride is a pivotal intermediate. pearson.com This species is formed when the carboxylic acid attacks the this compound. pearson.com The subsequent nucleophilic attack by a chloride ion on this anhydride proceeds through a tetrahedral intermediate , which is characterized by a temporary sp³ hybridization of the carbonyl carbon. pearson.com The collapse of this tetrahedral intermediate drives the reaction forward. pearson.com
Studies on the reaction of this compound with 1,2-cycloalkanediols have proposed the existence of specific transition states to explain the observed product stereoselectivity. For cyclizations involving rigid five- and six-membered diols, boat-like transition states are assumed for the cyclization of the half-ester intermediates. nih.govscispace.com The geometry of the subsequent tetrahedral intermediates derived from cis- and trans-diols determines whether they can undergo ring inversion, which in turn dictates the ratio of cyclic oxalate (B1200264) to cyclic carbonate products. nih.govscispace.com
In photochemical reactions, ab initio dynamics simulations have been used to explore the dissociation of this compound. These studies have identified transition states on the excited state potential energy surface, such as S₁-TS₁ and S₁-TS₂ , which correspond to the C-C and C-Cl bond fissions, respectively. aip.org
Table 1: Key Intermediates and Transition States in this compound Reactions
| Intermediate/Transition State | Reaction | Description | Source(s) |
|---|---|---|---|
| Reactive Mixed Anhydride | Carboxylic Acid to Acyl Chloride Conversion | Formed from the initial attack of the carboxylic acid on this compound; activates the carboxyl group. | pearson.com |
| Tetrahedral Intermediate | Carboxylic Acid to Acyl Chloride Conversion; Diol Cyclization | Transient species with a tetrahedral carbon, formed by nucleophilic attack on a carbonyl group. | pearson.comnih.govscispace.com |
| Chloro(dimethyl)sulfonium chloride | Swern Oxidation | Electrophilic sulfur species formed from DMSO and this compound; activates the alcohol. | wikipedia.org |
| Alkoxysulfonium ion | Swern Oxidation | Formed from the reaction of chloro(dimethyl)sulfonium chloride with an alcohol. | wikipedia.org |
| Sulfur Ylide | Swern Oxidation | Formed by deprotonation of the alkoxysulfonium ion; decomposes to the final carbonyl product. | wikipedia.org |
| Boat-like Transition State | Diol Cyclocondensation | Proposed transition state geometry for the cyclization of rigid diol half-esters. | nih.govscispace.com |
Kinetic Studies of this compound-Mediated Transformations
Kinetic studies provide quantitative insight into the rates and factors influencing reactions mediated by this compound. A significant area of study has been its use as a photolytic precursor for chlorine atoms in gas-phase kinetics research. researchgate.netacs.org
Table 2: Photodissociation Yield of Chlorine Atoms from this compound at 298 K
| Helium Pressure (bar) | Photodissociation Yield (Cl atoms per molecule) | Source(s) |
|---|---|---|
| 10 | 2.01 ± 0.08 | acs.org |
| 100 | 1.97 ± 0.12 | acs.org |
The chlorine atoms generated from this compound photolysis have been used to initiate and study the kinetics of other reactions, such as their reaction with α,β-unsaturated carbonyl compounds at atmospheric pressure. conicet.gov.ar In these relative rate studies, the disappearance of the target organic compounds is monitored over time relative to a reference compound with a known reaction rate constant. conicet.gov.ar
In synthetic applications, reaction kinetics are often studied implicitly through the optimization of reaction conditions. For the synthesis of (-)-dibornyl oxalate from (-)-borneol (B1667373) and this compound, the reaction time, temperature, and molar ratio of reactants were optimized. scispace.com It was found that the reaction proceeded rapidly, with the product purity reaching 97% within 20 minutes at 35°C. scispace.com The optimal reaction time was determined to be 60 minutes. scispace.com Such studies highlight the high reactivity of this compound in esterification reactions. scispace.com Kinetic considerations are also critical in the Swern oxidation, where the reaction temperature must be maintained below -60°C when using this compound to prevent side reactions. wikipedia.org Furthermore, kinetic studies on the swelling of hydrogels cross-linked with this compound have shown that the process follows second-order swelling kinetics. rsc.org
Computational and Spectroscopic Characterization of Oxalyl Chloride
Spectroscopic Analysis Techniques
Spectroscopic methods are crucial for elucidating the molecular structure, bonding, and dynamics of oxalyl chloride. Various techniques have been employed to probe its properties in different states of matter.
Due to the absence of hydrogen and phosphorus atoms in its structure, ¹H-NMR and ³¹P-NMR are not applicable to this compound. However, ¹³C-NMR and studies involving fluorine-containing analogues provide valuable data.
¹³C-NMR: Experiments using ¹³C doubly labeled this compound have been instrumental in mechanistic studies, such as confirming the presence of 1,2-dioxetanedione as an intermediate in peroxyoxalate chemiluminescence reactions. adelaide.edu.au In a study of this compound's reactivity in superacidic media (HF/SbF₅), the ¹³C-NMR spectrum of this compound dissolved in anhydrous hydrogen fluoride (B91410) (aHF) at -60 °C showed a single resonance at 161.1 ppm, corresponding to the two equivalent carbonyl carbons. iucr.org
¹⁹F-NMR: While this compound itself does not produce a ¹⁹F-NMR signal, analysis of its fluorinated derivatives has been reported. The fluorination of this compound can yield oxalyl chloridefluoride and oxalyl fluoride. aip.org Analysis of the ¹³C satellites in the fluorine magnetic resonance spectrum of these products allowed for the determination of carbon-fluorine coupling constants (J-coupling) and isotopic shifts, revealing that the J(¹³C-¹⁹F) and J(¹³C-C-¹⁹F) coupling constants have opposite signs. aip.org
Vibrational spectroscopy has been a key tool for understanding the conformational isomerism of this compound. The molecule exists as a mixture of a planar trans-conformer (C₂h symmetry) and a non-planar cis or gauche-conformer in fluid states, while only the trans-conformer is present in the crystalline solid state. aip.org
The vibrational spectrum of this compound has been recorded from 33 to 4000 cm⁻¹. aip.org All 12 normal modes of vibration for the trans isomer have been assigned based on IR spectra of the solid, liquid, and gaseous states, and Raman spectra of the solid and liquid phases. aip.org The appearance of nine additional bands in the fluid states' spectra, which are absent in the solid state, are attributed to the presence of a second, less stable rotamer (cis or gauche). aip.org Temperature-dependent studies indicate that the trans isomer is more stable than the cis form by approximately 2.2 kcal/mol. aip.org The C-C stretching vibration in the neutral molecule is observed near 1100 cm⁻¹, while the C-Cl stretching vibration is found around 750 cm⁻¹. iucr.org
A selection of the fundamental vibrational frequencies for the trans-conformer of this compound is presented below.
| Frequency (cm⁻¹) (State) | Assignment | Symmetry | Reference |
| 1776 (Gas, IR) | C=O Stretch | Bᵤ | aip.org |
| 1092 (Gas, IR) | C-C Stretch | Aᵤ | aip.org |
| 769 (Gas, IR) | C-Cl Stretch | Bᵤ | aip.org |
| 620 (Raman, Liquid) | C-Cl Stretch | Aᵧ | aip.org |
| 438 (Raman, Liquid) | CCO Rock | Bᵧ | aip.org |
| 289 (Raman, Liquid) | CCO Bend | Aᵧ | aip.org |
| 185 (Gas, IR) | CCO Rock | Aᵤ | aip.org |
| 50 (Gas, IR) | Torsion | Aᵤ | aip.org |
Photoelectron imaging spectroscopy has been used to study the electronic structure of the this compound anion, (COCl)₂⁻, and the neutral molecule. nsf.govacs.org These experiments provide insights into electron affinity, detachment energies, and conformational changes upon electron attachment or detachment. nsf.govacs.orgresearchgate.net
In a combined experimental and theoretical study, the anion of this compound was investigated using photoelectron imaging at 355 nm and 532 nm wavelengths. nsf.govacs.org The 355 nm spectrum revealed a single broad band, which corresponds to the electronic transition from the anion's ground state to the neutral's ground state. nsf.govacs.org The broadness of this band suggests a significant difference in the equilibrium geometries of the anion and neutral species. nsf.gov
Key findings from these experiments include:
Adiabatic Electron Affinity (EA): The onset of the photoelectron spectrum at approximately 1.8 eV corresponds to the adiabatic EA of this compound. nsf.govacs.org
Vertical Detachment Energy (VDE): The maximum of the spectral band indicates a VDE of 2.33(4) eV for the anion. nsf.govacs.org
Anionic Resonance: The 532 nm spectrum showed a distinct sharp onset near the photon-energy limit, which was attributed to autodetachment occurring via a low-energy anionic resonance state. nsf.govacs.org
Furthermore, polarization-dependent photoelectron spectra of the outer valence orbitals have been recorded over a photon energy range of 19–91 eV. researchgate.net This allowed for the determination of photoelectron anisotropy parameters and branching ratios. researchgate.net The vertical ionization energy of the outermost (7ag) orbital was experimentally determined to be 11.266 ± 0.005 eV. researchgate.net
UV-Vis transient absorption spectroscopy, often coupled with pulsed laser photolysis, is a powerful technique for studying the photochemical behavior and reaction kinetics of this compound. researchgate.netacs.org It has been particularly useful in characterizing this compound as a clean and convenient photolytic source of chlorine atoms for laboratory studies. researchgate.netacs.org
In these experiments, the photodepletion of this compound is monitored by its UV absorption (e.g., at 210.0 nm), while the formation of molecular chlorine (Cl₂) from the recombination of chlorine atoms is monitored by its characteristic absorption in the 270–390 nm range. acs.org The UV/vis absorption spectrum of this compound has been measured from 200 to 450 nm, providing the necessary cross-section data for these kinetic analyses. nih.govresearchgate.net
Computational Chemistry Methodologies
Computational chemistry, particularly ab initio quantum mechanical methods, has become an indispensable tool for interpreting experimental data and predicting the properties of this compound. These theoretical approaches provide detailed information on molecular structures, conformational energetics, and potential energy surfaces that can be difficult to obtain through experiments alone. researchgate.netacs.org
Ab initio molecular orbital theory has been extensively applied to investigate the conformational landscape of this compound. researchgate.netacs.orgaip.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the coupled-cluster singles and doubles method with a perturbative inclusion of triples [CCSD(T)] have been used with large basis sets (e.g., cc-pVQZ, aug-cc-pVTZ) to achieve high accuracy. nsf.govresearchgate.netaip.org
A primary focus of these studies has been the torsional potential energy surface around the C-C single bond. Key findings from these computational investigations include:
Conformational Stability: Calculations consistently show that this compound exists in two stable conformations: a planar trans (or anti) form and a non-planar gauche form. researchgate.netaip.orgacs.org The trans conformer is the global energy minimum. acs.org The planar cis (or syn) structure is not a stable minimum but rather a transition state on the potential energy surface. researchgate.net
Potential Energy Surface: The potential energy surface along the O=C-C=O torsional coordinate is notably flat, particularly in the region of the gauche minimum. researchgate.netacs.org This flatness indicates that large-amplitude torsional motion can occur.
Energetics: The energy difference between the conformers and the barriers to rotation have been calculated. For instance, at the cc-pV5Z MP2 level, the gauche conformer is predicted to be 0.65 kcal/mol higher in energy than the trans conformer. aip.org The barrier from the trans to the gauche conformer is calculated to be 0.74 kcal/mol at the same level of theory. researchgate.net These theoretical values are in general agreement with experimental estimates. aip.org
Ab initio calculations have also been crucial in corroborating spectroscopic results. For example, coupled-cluster calculations predicted an adiabatic electron affinity of 1.797 eV for this compound, which is in excellent agreement with the experimental value of ~1.8 eV obtained from photoelectron imaging. nsf.govacs.org
The table below summarizes some representative computational results for the relative energies of this compound conformers.
| Method/Basis Set | Relative Energy of Gauche (kcal/mol) | Relative Energy of Cis (TS) (kcal/mol) | Reference |
| MP2/cc-pV5Z | 0.65 | 2.92 | aip.org |
| CCSD(T)/cc-pVQZ | 0.74 | 3.01 | aip.org |
| G3 Model | 1.13 | 3.47 | acs.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a valuable tool for understanding the electronic structure, geometry, and reactivity of this compound and its derivatives. rsc.orgijcrt.org DFT calculations, particularly using the B3LYP functional, have been employed to optimize molecular structures and predict reactive sites for electrophilic and nucleophilic attacks. rsc.orgijcrt.org For instance, the molecular electrostatic potential (MESP) can be calculated to identify electron-rich and electron-deficient regions of the molecule. ijcrt.org
However, standard DFT methods can sometimes provide qualitatively incorrect predictions for molecules like this compound, especially concerning torsional barriers where single bonds participate in π-conjugation. uci.edu Some studies have shown that standard DFT incorrectly predicts the perpendicular conformation to be more stable than the trans conformation. uci.edu Density-corrected DFT (DC-DFT), which uses Hartree-Fock densities, has been shown to yield more accurate results for such problematic cases. uci.edu The choice of functional and basis set is crucial; for example, the M06-2X functional with the 6-31+G(d,p) basis set has been used to investigate reaction mechanisms involving this compound. yok.gov.tr
Conformational Analysis and Torsional Potentials
This compound can exist in different conformations due to rotation around the central C-C bond. The two primary conformers are the trans (anti) and gauche forms. nsf.govcapes.gov.br The trans conformer, with a C2h symmetry and a Cl-C-C-Cl dihedral angle of 180°, is the most stable. nsf.gov Early studies suggested the second stable conformer was cis (syn), but gas-phase electron-diffraction studies later identified it as the gauche conformer. aip.org
The potential energy surface (PES) along the O=C-C=O torsional mode is notably flat. aip.orgresearchgate.net This flatness indicates that the energy barrier for interconversion between conformers is low. High-level computational methods, including Møller–Plesset (MP2) perturbation theory and coupled-cluster [CCSD(T)] methods with large basis sets (cc-pVQZ and cc-pV5Z), have been used to investigate this flat PES. aip.orgresearchgate.net At the cc-pV5Z MP2 level, the energy barrier from trans to gauche was calculated to be 0.74 kcal/mol, and the barrier from gauche to trans was only 0.09 kcal/mol. aip.orgresearchgate.net The existence of the gauche conformation is primarily attributed to the minimization of steric repulsion. aip.orgresearchgate.net
Experimental techniques such as variable-temperature Raman and infrared spectroscopy, as well as gas-phase electron diffraction, have been used to determine the enthalpy differences between the conformers. capes.gov.brresearchgate.net
Below is a data table summarizing some of the key findings from conformational analyses of this compound.
Conformational Analysis Data for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Gauche Conformer Dihedral Angle (O=C-C=O) | 81.9° | MP2/cc-pVQZ | aip.org |
| Gauche Conformer Dihedral Angle (O=C-C=O) | 79.4° | MP2/cc-pV5Z | aip.org |
| Gauche Conformer Dihedral Angle (O=C-C=O) | 83.4° | CCSD(T)/cc-pVQZ | aip.org |
| Energy Barrier (trans to gauche) | 0.74 kcal/mol | MP2/cc-pV5Z | aip.orgresearchgate.net |
| Energy Barrier (gauche to trans) | 0.09 kcal/mol | MP2/cc-pV5Z | aip.orgresearchgate.net |
| Experimental Enthalpy Difference (gauche - trans) | 0.83 ± 0.32 kcal/mol | Variable-Temperature Raman | aip.org |
Investigation of Ionic Species (e.g., Anions, Chlorocarbonyl Cation (ClCO⁺), Protonated this compound)
The ionic chemistry of this compound has been explored, revealing the formation and stability of various charged species.
Anions: Electron attachment to this compound leads to the formation of an anion where the C-C bond shortens and the C-Cl bond lengthens. dtic.mil The anion has stable trans and cis isomers, with the trans conformer being the most stable. dtic.mil Unlike the neutral molecule, the π bonding character in the anion's C-C bond prevents free rotation, locking the structure into distinct isomers rather than conformers. nsf.gov
Cations and Protonated Species: In superacidic media like HF/SbF₅, this compound can be protonated. iucr.orgnih.goviucr.org O-Monoprotonated this compound has been isolated and characterized, representing the first example of a protonated acyl chloride. iucr.orgnih.goviucr.org Diprotonated this compound has also been observed in solution. iucr.orgnih.goviucr.org
The reaction of this compound with strong Lewis acids such as antimony pentafluoride (SbF₅) leads to the formation of the chlorocarbonyl cation (ClCO⁺). iucr.orgiucr.org Salts of the ClCO⁺ cation have been synthesized and characterized by low-temperature vibrational spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. iucr.orgnih.goviucr.org Both the monoprotonated this compound and the ClCO⁺ cation exhibit very short C-Cl bonds, indicating significant double-bond character. iucr.orgnih.gov
Photodissociation Quantum Yield Determinations
This compound is frequently used as a photolytic source of chlorine atoms in laboratory studies. researchgate.netnih.gov Its photodissociation has been studied at various UV wavelengths. The primary process is often assumed to be a three-body dissociation, followed by the rapid unimolecular decomposition of the resulting ClCO radical. researchgate.net
(COCl)₂ + hν → ClCO* + Cl + CO
The excited ClCO* radical can then either dissociate further or be stabilized. nih.govresearchgate.net
ClCO* → Cl + CO ClCO* + M → ClCO + M
The total Cl atom quantum yield (Φ) depends on the wavelength and pressure. Studies have measured these quantum yields at 193, 248, and 351 nm. nih.govresearchgate.net At 193 nm, the quantum yield is approximately 2, indicating that the dissociation into 2Cl + 2CO is highly efficient. nih.govresearchgate.net At 248 nm, the total Cl atom yield is also close to 2, independent of bath gas pressure. nih.govresearchgate.net However, at 351 nm, the quantum yield is pressure-dependent. nih.govresearchgate.net
More recent studies have also identified a direct molecular chlorine (Cl₂) formation channel, which complicates the use of this compound as a clean source of Cl atoms. researchgate.net
(COCl)₂ + hν → 2CO + Cl₂
The quantum yield for this direct Cl₂ formation has been found to be wavelength-dependent. researchgate.net
The table below presents some of the measured quantum yields for the photolysis of this compound.
Photodissociation Quantum Yields of this compound
| Wavelength (nm) | Quantum Yield (Φ) | Conditions/Notes | Reference |
|---|---|---|---|
| 193 | 2.07 ± 0.37 | Independent of bath gas pressure | nih.gov |
| 248 | 1.98 ± 0.26 | Total Cl atom yield, independent of bath gas pressure | nih.gov |
| 351 | 2.05 ± 0.24 | Low-pressure limit, pressure-dependent | nih.govresearchgate.net |
| 235 | 0.088 ± 0.012 | Direct Cl₂ formation | researchgate.net |
| 248 | 0.048 ± 0.010 | Direct Cl₂ formation | researchgate.net |
| 266 | 0.024 ± 0.008 | Direct Cl₂ formation | researchgate.net |
Computational Simulation and Validation of Reaction Mechanisms
Computational simulations are essential for validating proposed reaction mechanisms involving this compound. caltech.edu DFT calculations and other quantum mechanical methods are used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. yok.gov.trnih.gov This allows for a detailed understanding of the reaction pathways and kinetics.
For example, in the synthesis of pyrimidoquinoline derivatives from the reaction of an enaminonitrile with this compound, a plausible mechanistic pathway was described involving nucleophilic attack, elimination, tautomerization, and cyclization. nih.gov Similarly, computational chemistry tools have been used to study the inactivation mechanism of enzymes like GABA aminotransferase by compounds synthesized using this compound. nih.gov
These simulations are often compared with experimental data, such as product distributions and kinetic measurements, to validate the proposed mechanisms. caltech.edunih.gov This integrated approach of combining computational modeling with experimental results provides a robust framework for elucidating complex reaction mechanisms. caltech.edunih.gov
Role of Oxalyl Chloride in Industrial Chemical Synthesis Research
Applications in the Pharmaceutical Industry
In the pharmaceutical industry, oxalyl chloride is an indispensable intermediate for the synthesis of a wide array of drugs and their precursors. anshulchemicals.comanshulchemicals.com Its ability to facilitate the creation of specific molecular structures with high precision makes it a vital component in the manufacturing of modern medicines. researchandmarkets.com
This compound is directly involved in the synthesis of various Active Pharmaceutical Ingredients (APIs). consolidated-chemical.comanshulchemicals.com It serves as a key reagent in creating complex molecular architectures required for therapeutic efficacy. nbinno.com For instance, it is used as a raw material in the synthesis of certain antibiotics and antitumor drugs. guidechem.com Patented synthesis routes demonstrate its application in the preparation of drugs like cefepime (B1668827) hydrochloride and tadalafil. patsnap.com In the synthesis of tadalafil, D-Tryptophan methyl ester hydrochloride is reacted with this compound to form a key intermediate, avoiding the use of more controlled substances. patsnap.com Another significant application is in the synthesis of intermediates for dolutegravir, a critical medication used in HIV treatment. nbinno.com
| API Category | Specific Examples of APIs/Intermediates | Role of this compound |
| Antibiotics | Cefepime Hydrochloride patsnap.com | Reagent in the synthesis pathway. guidechem.com |
| Antivirals | Dolutegravir Intermediates nbinno.com | Used to create essential precursors for the final drug molecule. nbinno.com |
| Erectile Dysfunction | Tadalafil patsnap.com | Reacts with starting materials to form a key intermediate. patsnap.com |
| Antitumor Drugs | Various (unspecified) guidechem.com | Used as an acylating agent in the synthesis process. guidechem.com |
The primary role of this compound in pharmaceutical manufacturing is the conversion of carboxylic acids to acyl chlorides. anshulchemicals.comchemeurope.com These acyl chlorides are highly reactive intermediates essential for subsequent reactions, such as the formation of esters and amides, which are foundational structures in many drug molecules. nbinno.comanshulchemicals.com This conversion is a critical step that simplifies the synthesis of complex pharmaceutical compounds. consolidated-chemical.comwikipedia.org For example, research shows its use with a dimethylformamide (DMF) catalyst to produce acyl chlorides from carboxylic acids, which are then used to create amides. wikipedia.orgorgsyn.org The process is favored because the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are volatile and easily removed. wikipedia.org Specific examples of its use include the preparation of intermediates for sugammadex (B611050) and the heart failure medication LCZ696. patsnap.com
Contributions to the Agrochemical Industry
This compound is a significant precursor and intermediate in the production of various agrochemicals, contributing to the development of modern crop protection solutions. consolidated-chemical.comanshulchemicals.comimarcgroup.com Its reactivity is leveraged to synthesize potent and selective herbicides, insecticides, and fungicides. anshulchemicals.comanshulchemicals.com
The agrochemical sector utilizes this compound extensively in the synthesis of a range of crop protection agents. consolidated-chemical.com It is a key intermediate in the production of highly effective sulfonylurea herbicides, including bensulfuron-methyl, chlorsulfuron, and metsulfuron-methyl. researchandmarkets.comroyal-chem.com It is also used to synthesize other herbicides like benazolin (B1667980) and various plant growth regulators. guidechem.com In the realm of insecticides, it is an important intermediate for benzoylurea-based compounds such as flumuron. researchandmarkets.comroyal-chem.com Furthermore, its role extends to the synthesis of fungicides, making it a versatile component in the agrochemical manufacturing landscape. anshulchemicals.comanshulchemicals.com Research into novel pesticides often employs this compound in the synthetic pathway to create new diamide (B1670390) derivatives from lead compounds like phenazine-1-carboxamide (B1678076) (PCN). researchgate.netresearchgate.net
| Agrochemical Class | Specific Examples | Role of this compound |
| Herbicides | Sulfonylureas (Bensulfuron-methyl, Chlorsulfuron, Metsulfuron-methyl) researchandmarkets.comroyal-chem.com, Benazolin guidechem.com | Key intermediate in the synthesis pathway. researchandmarkets.com |
| Insecticides | Benzoylureas (Flumuron) researchandmarkets.comroyal-chem.com | Precursor for creating the insecticidal compound. royal-chem.com |
| Fungicides | Various (including derivatives of Phenazine-1-carboxamide) anshulchemicals.comresearchgate.net | Reagent for synthesizing active fungicidal molecules. anshulchemicals.com |
| Plant Growth Regulators | Various (unspecified) guidechem.com | Used in the synthesis process. guidechem.com |
Similar to its function in the pharmaceutical industry, this compound is crucial for creating key intermediates for agrochemicals. consolidated-chemical.com It is used to produce chlorinated intermediates that are subsequently used in various agrochemical formulations. anshulchemicals.com The compound's ability to facilitate the creation of complex molecular structures is vital for developing advanced crop protection chemicals that offer enhanced specificity and reduced environmental impact. researchandmarkets.com
Impact on Polymer and Material Science Research
This compound's influence extends into the fields of polymer and material science, where its bifunctional nature is particularly valuable. consolidated-chemical.comanshulchemicals.com It is employed in the synthesis and modification of polymers and resins to improve their performance and durability. consolidated-chemical.com
As a bifunctional acid chloride, it can react with diamines to form polyamides. chemicalbook.comgoogle.com This reaction is a fundamental process in the creation of certain types of nylon and other polyamide materials. It is also used in the production of specialty coatings and plasticizer intermediates. consolidated-chemical.comanshulchemicals.com In the coatings industry, it serves as a raw material for methyl propenoate isocyanate. guidechem.com Furthermore, this compound is utilized in the manufacturing of liquid crystals and as a component in chemiluminescent systems, such as the phenyl oxalate (B1200264) ester used in glow sticks. wikipedia.orgroyal-chem.com
Modification of Polymers and Resins for Enhanced Performance
This compound serves as a versatile reagent in the modification of polymers and resins to improve their performance characteristics. consolidated-chemical.com By introducing specific functional groups or altering the polymer backbone, researchers can tailor properties such as thermal stability, mechanical strength, and chemical resistance. This modification is crucial for developing advanced materials suited for demanding industrial applications. consolidated-chemical.com
One common strategy involves using this compound to create reactive intermediates from existing polymers. These intermediates can then undergo further reactions to introduce desired functionalities. For instance, polymers with hydroxyl or amine groups can be reacted with this compound to form oxalate esters or amides, respectively. These new linkages can enhance the cross-linking density of the polymer network, leading to improved rigidity and thermal performance.
Research has also explored the use of this compound in surface modification of polymers. By treating the surface of a polymer with this compound, reactive acyl chloride groups can be introduced. These groups can then be used to graft other molecules onto the surface, altering its properties such as hydrophilicity, adhesion, and biocompatibility. This approach is particularly valuable in the development of materials for biomedical devices, specialized coatings, and advanced composites.
The modification of resins, such as epoxy resins, with this compound has also been investigated to enhance their performance. By incorporating this compound-derived structures into the resin matrix, it is possible to improve properties like toughness, flame retardancy, and adhesion to substrates. These modified resins find applications in high-performance adhesives, coatings, and composite materials for the aerospace and automotive industries.
Production of Specialty Coatings and Adhesives
This compound is a key component in the synthesis of specialty coatings and adhesives with tailored properties. consolidated-chemical.com Its high reactivity allows for the creation of unique polymer structures that provide enhanced durability, adhesion, and resistance to environmental factors. consolidated-chemical.com These advanced materials are utilized in a variety of sectors, including aerospace, automotive, electronics, and construction. kz-opchem.com
In the formulation of specialty coatings, this compound can be used to synthesize polyester (B1180765) and polyamide resins that form the backbone of the coating. By carefully selecting the co-monomers, it is possible to create coatings with specific characteristics such as high gloss, flexibility, and resistance to UV radiation and chemical attack. For example, this compound can be reacted with various diols and diamines to produce a wide range of polymers suitable for different coating applications. google.com
This compound also plays a role in the production of high-performance adhesives. kz-opchem.com It can be used to create prepolymers with reactive end-groups that can be cured to form strong and durable adhesive bonds. These adhesives are often used in structural applications where high bond strength and resistance to extreme temperatures and chemicals are required. The ability to precisely control the polymer architecture through the use of this compound allows for the development of adhesives with optimized properties for specific substrates and applications.
Furthermore, this compound is utilized in the synthesis of isocyanates, which are important building blocks for polyurethane coatings and adhesives. google.com The reaction of amines with this compound provides a route to isocyanates that can then be used to formulate a wide variety of polyurethane-based materials. These materials are known for their excellent abrasion resistance, toughness, and flexibility, making them suitable for demanding coating and adhesive applications.
Condensation Polymerization for Novel Polymeric Materials (e.g., Poly(bisphenol A oxalate))
This compound is a valuable monomer in condensation polymerization reactions for the synthesis of novel polymeric materials with unique properties. Its bifunctional nature, with two reactive acyl chloride groups, allows it to react with a variety of co-monomers, such as diols and diamines, to form polyesters and polyamides, respectively. google.com
A notable example of a novel polymer synthesized using this compound is poly(bisphenol A oxalate). This polymer is produced through the condensation polymerization of this compound with bisphenol A. tandfonline.com The reaction is typically carried out in a suitable solvent and under controlled temperature conditions to achieve a high molecular weight polymer. tandfonline.com
Table 1: Synthesis of Poly(bisphenol A oxalate)
| Reactants | Polymerization Type | Resulting Polymer |
|---|
The resulting poly(bisphenol A oxalate) possesses a unique combination of properties, including good thermal stability and solubility in common organic solvents. Research has shown that this polymer exhibits interesting chelating behavior towards certain metal ions, suggesting potential applications in areas such as water treatment and metal recovery. tandfonline.com The ability to tailor the polymer structure by using different bisphenols or other diols opens up possibilities for creating a range of new materials with specific functionalities.
Another example is the synthesis of poly(4,4'-cyclohexylidene bisphenol oxalate) through the condensation of this compound with 4,4'-cyclohexylidene bisphenol. This polymer has been investigated for its potential application in the solid-phase extraction of DNA. nih.gov
The use of this compound in condensation polymerization provides a versatile platform for the development of new polymers with tailored properties for a wide range of applications, from advanced materials to biomedical devices.
Utilization in Specialty Chemical Production
Synthesis of Dyes and Fragrances
This compound is a significant reagent in the production of various specialty chemicals, including dyes and fragrances. consolidated-chemical.comanshulchemicals.com Its reactivity allows for the construction of complex molecular architectures that are essential for the color and scent properties of these compounds.
In the synthesis of dyes, this compound can be used as a building block to create chromophoric systems. It can react with aromatic compounds through Friedel-Crafts acylation to introduce a two-carbon bridge, which can be a key structural element in certain classes of dyes. wikipedia.org This reaction allows for the connection of different aromatic rings, leading to extended conjugated systems that are responsible for the absorption of light in the visible region. The resulting acyl chlorides can be further modified to produce the final dye molecules. wikipedia.org
The versatility of this compound also extends to its use in preparing intermediates for colorants. anshulchemicals.com It can function as a chlorinating agent, which is a crucial step in the synthesis of many dye precursors. anshulchemicals.com
In the fragrance industry, this compound is employed in the synthesis of various aromatic compounds that possess characteristic scents. It can be used to create esters and other derivatives from alcohols and carboxylic acids that are common components of fragrance formulations. The reaction of this compound with alcohols, for instance, leads to the formation of oxalate esters, some of which have pleasant odors and are used as fragrance ingredients. wikipedia.org
Furthermore, this compound can be involved in the synthesis of heterocyclic compounds that are important in both the dye and fragrance industries. Its ability to react with bifunctional nucleophiles provides a route to various ring systems that can serve as the core structures for these specialty chemicals.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4,4'-cyclohexylidene bisphenol |
| Bisphenol A |
| This compound |
| Poly(bisphenol A oxalate) |
Environmental and Safety Considerations in Oxalyl Chloride Research
Laboratory Safety Protocols and Best Practices in Research Settings
A comprehensive understanding and implementation of safety protocols are paramount when working with oxalyl chloride to minimize risks to researchers and the environment. ucr.eduapolloscientific.co.uk
Specific Handling Procedures for Research Scale Experiments
Due to its corrosive and toxic properties, all work with this compound must be conducted within a certified laboratory chemical fume hood. ucr.eduvwr.com Researchers must have specific training on its hazards and proper handling techniques. ucr.edu Key handling procedures include:
Avoiding Inhalation and Contact: Researchers should avoid inhaling vapors or allowing the chemical to come into contact with skin, eyes, or clothing. westliberty.eduscbt.com
Anhydrous Conditions: this compound reacts violently with water; therefore, all experiments must be performed under anhydrous (dry) conditions. anshulchemicals.comcoleparmer.com The workplace must be kept dry, and the chemical should not be allowed to come into contact with water. sigmaaldrich.compsu.ac.th
Adding to Water: In situations requiring dilution or reaction with water, the material should always be added to the water slowly, and never the other way around, to avoid a violent reaction. scbt.com
Using Small Quantities: Whenever feasible, experiments should be designed to use the smallest possible quantities of this compound. ucr.eduucr.edu
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. apolloscientific.co.uklobachemie.com Hands should be washed thoroughly with soap and water after handling. apolloscientific.co.ukscbt.com
Optimized Storage Requirements for Research Materials
Proper storage of this compound is crucial to prevent accidents and maintain its stability. Key storage requirements include:
Containers: Store in original, tightly closed, and clearly labeled containers. ucr.eduscbt.com Lined metal or plastic containers are recommended, while aluminum or galvanized containers should be avoided. scbt.com
Location: Storage should be in a cool, dry, and well-ventilated area, segregated from incompatible materials such as alcohols, bases, and oxidizing agents. vwr.comscbt.comfishersci.com The storage area should be designated as a corrosives area. thermofisher.comthermofisher.com
Inert Atmosphere: To prevent reaction with moisture, this compound should be stored under an inert gas like nitrogen. westliberty.educoleparmer.com
Security: The storage area should be locked or otherwise accessible only to authorized personnel. sigmaaldrich.comchemicalbook.com
Emergency Response Protocols for Spills and Contamination
In the event of a spill or contamination, a swift and appropriate response is critical.
Spill Cleanup:
Small Spills: For small spills, trained personnel wearing appropriate PPE can confine the spill using absorbent materials like sand, earth, or vermiculite. ucr.eduscbt.com The absorbed material should be collected in labeled, loosely-covered containers for disposal. apolloscientific.co.uk The area should then be cleaned. sigmaaldrich.comsigmaaldrich.com
Large Spills: For large spills, the area should be evacuated immediately, and emergency services (e.g., 911) and the institution's Environmental Health & Safety (EH&S) department should be notified. ucr.edu Ignition sources should be turned off, and the area should be ventilated. apolloscientific.co.uk
Personal Contamination:
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. ucr.educhemicalbook.com Seek immediate medical attention. chemicalbook.com
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. ucr.educhemicalbook.com Immediate medical attention is required. chemicalbook.com
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. westliberty.educhemicalbook.com
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. westliberty.educhemicalbook.com
Selection and Use of Personal Protective Equipment (PPE) in Research Laboratories
The use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound. vwr.com
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-compliant safety glasses with side shields are the minimum requirement. ucr.eduucr.edu For larger quantities or when there is a risk of splashing, chemical splash goggles and a face shield should be worn. ucr.eduvwr.com |
| Skin and Body | A chemical-resistant lab coat, long pants, and closed-toe shoes are required. ucr.eduucr.edu For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing should be used. psu.ac.thchemicalbook.com |
| Hand | Chemical-resistant gloves, such as butyl-rubber or nitrile, must be worn. ucr.educhemicalbook.com Gloves should be inspected before each use and disposed of properly after handling the chemical. westliberty.edu |
| Respiratory | A NIOSH/MSHA-approved respirator is required when working in areas with insufficient ventilation or when vapor or aerosol generation is likely. vwr.comcoleparmer.com The type of respirator (e.g., half or full-facepiece, self-contained breathing apparatus) will depend on the potential exposure level. tcichemicals.com |
Research into Waste Management and Disposal Methodologies
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental protection.
All waste containing this compound must be treated as hazardous waste and disposed of through an approved hazardous waste program. ucr.edu Waste should be collected in clearly labeled, closed containers. ucr.eduwestliberty.edu It is crucial not to mix this compound waste with other chemical waste streams. sigmaaldrich.comsigmaaldrich.com
One recommended disposal method involves carefully mixing the this compound waste with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. westliberty.edu Another approach is to carefully neutralize the acidic compound with dry sodium bicarbonate, followed by slow dilution with water before washing it down the drain with copious amounts of water, though this should only be done in accordance with local regulations. sigmaaldrich.com Researchers should always consult their institution's specific waste disposal guidelines and the State Land Waste Management Authority. ucr.eduapolloscientific.co.uk
Characterization and Mitigation of Hazardous Byproducts in Synthetic Pathways
Reactions involving this compound can generate hazardous byproducts that require careful management. For instance, its reaction with water or alcohols produces toxic and corrosive gases such as hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2). anshulchemicals.comsigmaaldrich.com The Swern oxidation, a common application of this compound, also produces dimethyl sulfide (B99878), which has a strong, unpleasant odor.
Mitigation strategies for these byproducts include:
Performing reactions in a well-ventilated fume hood: This is the primary method to prevent inhalation of toxic gases. chemicalbook.com
Using scrubbers: For larger-scale reactions, a scrubber containing a neutralizing solution (e.g., a basic solution to neutralize HCl) can be attached to the reaction apparatus to trap volatile byproducts.
Quenching reactions appropriately: At the end of a reaction, any remaining this compound should be carefully quenched, for example, by slowly adding it to a stirred, cooled solution of sodium bicarbonate.
By understanding the potential hazards and implementing these safety and environmental protocols, researchers can minimize the risks associated with the use of this compound in the laboratory.
Exploration of Sustainable and Green Chemistry Processes for this compound Use
The principles of green and sustainable chemistry are increasingly influencing the landscape of chemical synthesis, prompting a re-evaluation of traditional reagents like this compound. imarcgroup.com While it is a highly effective and versatile reagent, its use often involves hazardous conditions, toxic solvents, and the generation of significant waste. rsc.orgucl.ac.uk Consequently, research efforts are being directed towards developing more environmentally benign processes that minimize waste, reduce energy consumption, and utilize safer materials. rsc.orgcinz.nz Key areas of exploration include the development of catalytic reactions, the implementation of solvent-free conditions, and the use of continuous-flow technologies.
One major focus is the transition from stoichiometric to catalytic processes. For instance, triphenylphosphine (B44618) oxide has been successfully employed as a catalyst in conjunction with this compound for the synthesis of dipeptides, amides, and esters. organic-chemistry.org This method proceeds rapidly (often in under 10 minutes) and without racemization, even for challenging couplings of hindered carboxylic acids with weak nucleophiles. organic-chemistry.org In a similar vein, a highly efficient Appel-type dehydration of amides to nitriles has been developed using this compound and triethylamine (B128534) with only a 1 mol% loading of triphenylphosphine oxide as the catalyst. researchgate.net Catalysis is also relevant to the production of this compound itself, with processes utilizing catalysts like tertiary amines or activated charcoal to facilitate the rearrangement of tetrachloroethylene (B127269) glycol esters. google.com
Another significant advancement in green chemistry is the move towards solvent-free reactions, which reduces pollution and simplifies product purification. google.comzenodo.org Research has demonstrated the feasibility of solvent-free synthesis of various compounds using this compound. A notable example is the synthesis of acryloyl chloride and other unstable acid chlorides under solvent-free conditions, using only a catalytic amount of DMF at room temperature, achieving near-full conversion in minutes. nih.gov Similarly, substituted pyrroles and imidazoles have been synthesized in high yields by reacting primary amines, alkyl propiolates or isothiocyanates, and this compound without any solvent. rhhz.net The synthesis of ethyl aryl glyoxylate (B1226380) has also been achieved through a solvent-free grinding reaction of an arene and ethyl this compound with a catalyst. google.com
Continuous-flow chemistry offers a safer and more sustainable approach to handling highly reactive and unstable compounds derived from this compound. cinz.nznih.gov By generating the reactive intermediate on-demand and immediately using it in the subsequent reaction step, flow systems minimize the risks associated with storage and handling of bulk quantities. cinz.nz This methodology has been successfully applied to the synthesis of acryloyl chloride, providing a safe, selective, and high-yielding process. nih.gov Flow chemistry also allows for precise control over reaction parameters, often leading to improved efficiency and selectivity. numberanalytics.com For example, the hydrolysis of this compound to generate carbon monoxide (CO) in a flow reactor allows the CO to be used immediately in a subsequent carbonylation reaction, minimizing the risk posed by the toxic gas. cinz.nz
Efforts are also underway to find greener alternatives to classic reactions that utilize this compound. The Swern oxidation, which uses this compound to activate DMSO, is widely used but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide. tcichemicals.comorganic-chemistry.org Alternatives that circumvent this compound, such as using 2,4,6-trichloro rsc.orggoogle.comgcande.org-triazine (cyanuric chloride) to activate DMSO, offer a milder and more convenient procedure. organic-chemistry.org
The following table summarizes key research findings in the application of green chemistry principles to reactions involving this compound.
| Reaction Type | Sustainable Approach | Key Findings & Benefits | Reference(s) |
| Amide/Ester Synthesis | Catalytic (Triphenylphosphine oxide) | Synthesis of dipeptides, amides, and esters in <10 min; high yields (67–90%); no racemization; applicable to hindered substrates. | organic-chemistry.org |
| Amide Dehydration to Nitrile | Catalytic (Triphenylphosphine oxide) | Appel-type dehydration with 1 mol% catalyst loading; reactions complete in <10 min; broad substrate scope. | researchgate.net |
| Acid Chloride Synthesis | Solvent-Free, Continuous-Flow | Near-equimolar reactants with catalytic DMF; near-full conversion in 1-3 minutes at room temperature; enhanced safety for unstable acid chlorides. | nih.gov |
| Heterocycle Synthesis | Solvent-Free | Synthesis of pyrrole (B145914) and imidazole (B134444) derivatives in high yields without a catalyst. | rhhz.net |
| Friedel-Crafts Acylation | Solvent-Free | Grinding reaction to produce ethyl aryl glyoxylate; simplified operation, less side products, and reduced environmental pollution. | google.com |
| Carbon Monoxide Generation | Flow Chemistry | On-demand generation from this compound hydrolysis; minimizes risk from toxic CO gas by immediate consumption in a subsequent reaction. | cinz.nz |
Future Research Directions and Emerging Applications
Development of Novel and More Efficient Synthetic Methodologies
While established methods for synthesizing oxalyl chloride exist, research is ongoing to develop more sustainable and efficient processes. A key area of interest is the creation of methodologies that minimize waste and utilize milder reaction conditions. For instance, a continuous-flow methodology has been developed for the rapid and selective synthesis of highly unstable acid chlorides like acryloyl chloride, using this compound under solvent-free conditions with catalytic amounts of DMF. uliege.be This approach achieves near-full conversion within minutes at room temperature. uliege.be
Recent developments include novel esterification processes that use triphenylphosphine (B44618) oxide with this compound, improving reaction efficiency and yield. sigmaaldrich.comresearchgate.net Another innovative approach involves the zinc-mediated reduction of this compound to generate carbon monoxide for carbonylation reactions, offering an effective alternative to using toxic gaseous CO. acs.orgnih.gov This method is applicable to various palladium-catalyzed carbonylation processes, producing esters, amides, aldehydes, and carboxylic acids under mild conditions. acs.orgnih.gov
Furthermore, the development of photocatalyzed reactions represents a frontier in this field. One such strategy allows for the alkoxycarbonylation of alkenes using alkyloxalyl chlorides, which are generated in situ from alcohols and this compound. nih.gov This method is significant for its ability to introduce an ester group and a versatile electrophile at the β-position of the ester, providing a useful tool for synthesizing important compounds. nih.gov
Historical patents also point to alternative synthetic routes, such as processes starting from tetrachloroethylene (B127269) glycol esters or chlorinated dimethyl esters of oxalic acid, which could be revisited and optimized with modern techniques. google.comgoogle.com
Advanced Catalysis in this compound Mediated Reactions
The role of catalysis in reactions involving this compound is a rapidly evolving field, with a focus on developing more active and selective catalysts. A notable advancement is the development of a catalytic version of the Appel reaction, where phosphine (B1218219) oxides, traditionally waste byproducts, are used as catalysts. researchgate.net In this system, this compound serves as a stoichiometric reagent to regenerate the active halophosphonium salts from the phosphine oxide catalyst for the chlorination and bromination of alcohols. researchgate.net
Researchers are also exploring new organocatalysts. For example, structural probes have led to the discovery of a new imidazole-based catalyst with exceptional activity in the asymmetric hydrosilylation of ketimines, functioning effectively even at very low (0.01 mol%) loadings. rsc.org This high efficiency is attributed to a proposed 'dual activation' model involving both Lewis basic and Brønsted acidic sites within the catalyst's structure. rsc.org
The combination of this compound with other reagents to form catalytic systems is also a promising area. For instance, the use of a diphenyl sulfoxide (B87167)/oxalyl chloride system has been shown to be an effective method for the chlorolactonization of alkenoic acids. thieme-connect.com In this reaction, a chlorodiphenylsulfonium salt, derived from the reagents, acts as the source of Cl+. thieme-connect.com Similarly, copper-catalyzed cross-coupling reactions of terminal alkynes with monooxalyl chlorides provide an efficient route to 2-oxo-3-butynoates and 2-oxo-3-butynoamides. acs.org
Computational Design and Prediction of Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound in chemical reactions. Density Functional Theory (DFT) and ab initio molecular orbital theory are being employed to study the molecular structure, conformational stability, and reaction mechanisms involving this compound. researchgate.net For example, computational studies have investigated the internal rotation of this compound, predicting the existence of trans and gauche conformers. researchgate.net
These computational methods are also crucial for elucidating complex reaction pathways. The mechanism of the condensation reaction between 2-amino-3-cyano-1-cyclohexylhexahydroquinoline and this compound to form a pyrimidoquinoline derivative has been supported by DFT simulations. nih.gov Such studies help in understanding the stability of intermediates and the preferential formation of certain products. nih.gov
Furthermore, dynamics simulations based on ab initio calculations are used to explore photodissociation pathways. These simulations have provided insights into the synchronous concerted multiple-body photodissociation of this compound upon photoexcitation. aip.org Understanding these fundamental processes is important for applications where this compound is used as a photolytic precursor for chlorine atoms in kinetic studies. researchgate.net
Computational approaches are also valuable in catalyst design, helping to rationalize the observed reactivity and enantioselectivity in organocatalyzed reactions and providing insights for the development of new and improved catalysts. rsc.org
Applications in New Material Synthesis and Engineering
This compound's high reactivity makes it a valuable reagent in the synthesis and modification of advanced materials. consolidated-chemical.com It is employed in the production of high-performance composites and coatings. consolidated-chemical.com A significant application is in the synthesis of polymers; for instance, it reacts with diamines like hexamethylenediamine (B150038) to form high molecular weight polyamides. google.com This bifunctional nature allows for the creation of various polymer structures. imarcgroup.comchemicalbook.com
Its role extends to the surface modification of materials. For example, this compound has been used to form chloride-doped silicon dioxide films on silicon substrates, a process relevant to the electronics industry. google.com
In the realm of biomaterials, this compound is used as a grafting agent. It can mediate the grafting of bioactive molecules onto saccharides like galactose, pectin, and chitosan, which can then be used for targeted drug delivery. lookchem.com It has also been used in the synthesis of biodegradable films from lignin-grafted-PLGA polymers, where it activates the polymer for subsequent reactions. researchgate.net
The synthesis of dendrimers, highly branched and well-defined macromolecules, can also utilize this compound for the construction of their core structures. lookchem.com
Further Exploration in Biological and Medicinal Chemistry
This compound serves as a crucial reagent in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. imarcgroup.comsolubilityofthings.com Its ability to convert carboxylic acids to the more reactive acyl chlorides under mild conditions is frequently exploited in the synthesis of complex natural products and their analogs. chemicalbook.com
For example, it has been used in the synthesis of resveratrol (B1683913) derivatives, a class of compounds with numerous reported health benefits including antioxidant and anticancer properties. nih.gov It is also a key reagent in the preparation of amides of moronic and morolic acid with tripeptides, which are being investigated for their antimicrobial, antiviral, and cytotoxic effects. rsc.org The synthesis of indolyl glyoxamides with anti-HIV-1 activity is another example of its application in medicinal chemistry. lookchem.com
Beyond synthesis, this compound is being explored for the development of CO-releasing molecules (CORMs) for therapeutic applications. researchgate.net Carbon monoxide is a signaling molecule with pharmacological effects, and oxalyl derivatives are being designed as prodrugs that can generate CO in a controlled manner. researchgate.net
The compound's reactivity with amides to form chloroiminium salts is utilized in the synthesis of thioamides and thiolactams, which are important structural motifs in many biologically active compounds. chemicalbook.com
Integration into Flow Chemistry and Microreactor Systems
The integration of this compound into flow chemistry and microreactor systems represents a significant advancement in terms of safety, efficiency, and control. Flow systems allow for the on-demand synthesis of unstable intermediates, such as acid chlorides, minimizing the risks associated with their storage and handling. uliege.be A continuous-flow methodology for producing acryloyl chloride from acrylic acid and this compound demonstrates the potential for fast, selective, and high-yielding reactions in a microreactor setup. uliege.be
A particularly innovative application is the use of this compound as a source of carbon monoxide (CO) in flow chemistry. rsc.orgrsc.org By employing a tube-in-tube reactor, this compound can be safely hydrolyzed to generate CO, which then permeates through a semi-permeable membrane into the reaction stream for use in carbonylation reactions. rsc.orgrsc.orgd-nb.info This technique circumvents the need for handling pressurized cylinders of toxic CO gas, making carbonylation chemistry more accessible and safer. rsc.orgrsc.org The system allows for the separation of the CO-generating reaction from the CO-consuming reaction, enabling incompatible reaction conditions to be used in parallel. rsc.orgd-nb.info This methodology has been successfully applied to both alkoxy- and aminocarbonylations in continuous flow. rsc.orgrsc.org
The development of specialized reactors, such as miniature continuously stirred tank reactors (CSTRs) like the fReactor, further expands the possibilities for using this compound in multiphase reactions under continuous flow, overcoming issues like clogging that can occur in simple tube reactors. whiterose.ac.uk
Q & A
Q. What are the standard methods for synthesizing oxalyl chloride, and how can purity be optimized?
this compound is typically synthesized via the reaction of anhydrous oxalic acid with phosphorus pentachloride (PCl₅) under controlled conditions. The procedure involves grinding oxalic acid into a fine powder, mixing it with PCl₅ in an ice bath to manage exothermicity, and allowing the mixture to react for 48–72 hours. Distillation at 60–100°C yields pure this compound (bp 63–64°C). Purity optimization requires fractional distillation to remove residual phosphorus compounds and rigorous exclusion of moisture .
Q. How does this compound function as a chlorinating agent in carboxylic acid conversions?
this compound reacts with carboxylic acids through a two-step mechanism: (i) nucleophilic substitution at the carbonyl carbon, forming a mixed anhydride intermediate, and (ii) chloride ion attack, releasing CO, CO₂, and HCl. The reaction is driven by the thermodynamic stability of gaseous byproducts (CO and CO₂), which shifts equilibrium toward acid chloride formation. Catalytic DMF enhances reactivity by generating a chlorodimethylsulfonium intermediate, accelerating the process .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its toxicity (LC₅₀ = 1,840 ppm) and corrosiveness, this compound requires:
- Ventilation : Use fume hoods to prevent inhalation of HCl vapor.
- PPE : Chemical-resistant gloves, safety goggles, and lab coats.
- Storage : Anhydrous conditions in glass or inert containers to avoid hydrolysis.
- Decomposition Management : Neutralize spills with sodium bicarbonate or lime .
Advanced Research Questions
Q. How can conflicting spectroscopic data on this compound’s molecular conformation be resolved?
this compound exists as a mixture of trans-planar (C₂h symmetry) and cis isomers in fluid phases, with the trans isomer dominating (~80%). Solid-state IR/Raman spectra confirm exclusive trans geometry. Conflicting fluid-phase data are resolved by temperature-dependent studies: at 25°C, cis populations reach ~20%, evidenced by nine additional vibrational bands assignable to the cis rotamer. Computational studies (G3 models) support a 2.2 kJ/mol energy difference favoring the trans isomer .
Q. What mechanistic insights explain this compound’s role in N-Boc deprotection?
this compound in methanol mediates N-Boc deprotection via a non-HCl-dependent pathway. The proposed mechanism involves: (i) Electrophilic attack by this compound on the carbamate carbonyl, forming an oxazolidinedione intermediate. (ii) tert-Butyl group elimination as isobutanol, releasing CO and CO₂. This pathway contrasts with traditional acidolysis, as in situ HCl alone fails to deprotect N-Boc groups, highlighting this compound’s unique electrophilic reactivity .
Q. How do ratiometric fluorogenic probes improve this compound detection sensitivity?
BODIPY-based probes exploit intramolecular charge transfer (ICT) to achieve dual-mode (colorimetric/fluorometric) detection. This compound reacts with hydroxyl or amine groups on the probe, inducing a hypsochromic shift in absorption (visible color change) and a ratiometric fluorescence "turn-on" (e.g., 510 nm → 450 nm). This method achieves sub-ppm sensitivity and rapid response (<1 min), outperforming gas chromatography and single-mode probes .
Q. Why does this compound’s CO-release efficiency vary in prodrug applications?
In aqueous solutions, this compound derivatives undergo competing pathways: (i) CO-generating pathway : Hydrolysis → decarboxylation → CO release. (ii) Non-CO pathway : Direct hydrolysis to oxalic acid. Efficiency depends on substituent steric/electronic effects. Electron-withdrawing groups stabilize the transition state for decarbonylation, favoring CO release. Kinetic studies using ¹³C-labeled derivatives quantify pathway dominance .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
